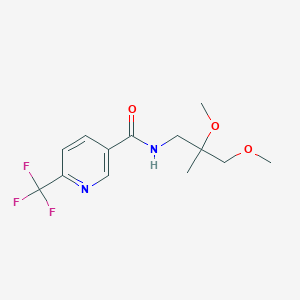
N-(2,3-dimethoxy-2-methylpropyl)-6-(trifluoromethyl)pyridine-3-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
N-(2,3-dimethoxy-2-methylpropyl)-6-(trifluoromethyl)pyridine-3-carboxamide is a useful research compound. Its molecular formula is C13H17F3N2O3 and its molecular weight is 306.285. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Role in Metabolic Regulation
Nicotinamide N-methyltransferase (NNMT), which catalyzes the conversion of nicotinamide to 1-methylnicotinamide, plays a pivotal role in hepatic detoxification. Research has highlighted its expression not only in the liver but also in adipocytes and adipose tissue, suggesting its significance in broader metabolic processes. NNMT's activity influences key metabolic parameters, impacting conditions like diabetes and obesity (Riederer et al., 2009) (Hong et al., 2015).
Advancements in Assay Techniques
Advancements in assay techniques for NNMT have been significant. For instance, a new NNMT activity assay employing ultra-high-performance hydrophilic interaction chromatography coupled with mass spectrometric detection has been developed. This has enabled a deeper understanding of NNMT's substrate scope and the potential for inhibitor development (van Haren et al., 2016).
NNMT in Cancer Research
NNMT overexpression in various human cancers indicates its role in tumorigenesis. It affects the methylation potential of cancer cells, leading to an altered epigenetic state. Understanding NNMT's role in cancer could be crucial for developing targeted treatments (Ulanovskaya et al., 2013).
Therapeutic Applications
NNMT's role extends to therapeutic applications. For instance, nicotinamide has been found to stimulate DNA repair in human lymphocytes, indicating potential applications in mitigating DNA damage-related conditions (Berger & Sikorski, 1980). Additionally, nicotinamide and its derivatives have shown efficacy in inducing erythroid differentiation of murine erythroleukemia cells, pointing towards potential applications in hematological disorders (Terada et al., 1979).
Metabolic Disorder Treatment
Research also indicates the potential of NNMT inhibitors in treating metabolic disorders. A small molecule inhibitor of NNMT has shown promise in reducing body weight and improving insulin sensitivity and glucose modulation in animal models of metabolic diseases (Kannt et al., 2018).
Properties
IUPAC Name |
N-(2,3-dimethoxy-2-methylpropyl)-6-(trifluoromethyl)pyridine-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H17F3N2O3/c1-12(21-3,8-20-2)7-18-11(19)9-4-5-10(17-6-9)13(14,15)16/h4-6H,7-8H2,1-3H3,(H,18,19) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FKPIMEWOTUNLOF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CNC(=O)C1=CN=C(C=C1)C(F)(F)F)(COC)OC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H17F3N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
306.28 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

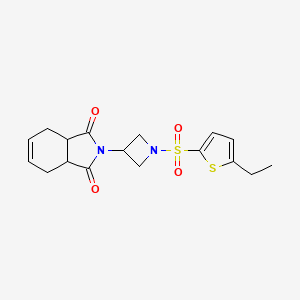
![Methyl 2-(benzylsulfanyl)-5-(4-chlorophenyl)-7-methyl-4-oxo-3,4,5,8-tetrahydropyrido[2,3-d]pyrimidine-6-carboxylate](/img/structure/B2859382.png)
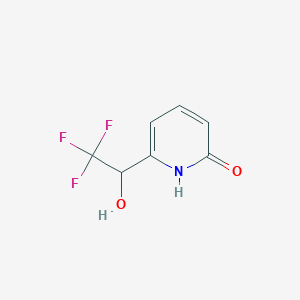
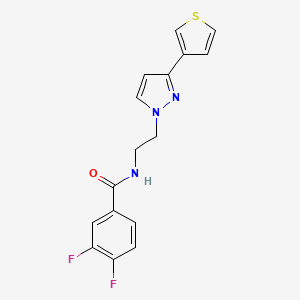

![2-({5-butyl-6-oxo-8-oxa-3,5-diazatricyclo[7.4.0.0^{2,7}]trideca-1(9),2(7),3,10,12-pentaen-4-yl}sulfanyl)-N-(2-phenylethyl)acetamide](/img/structure/B2859388.png)
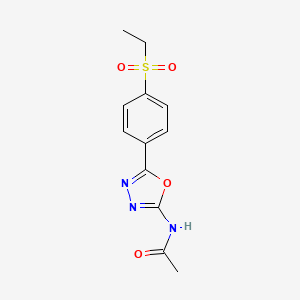
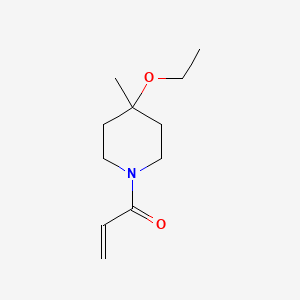
![1-[3-(1H-pyrazol-1-yl)phenyl]ethan-1-amine](/img/structure/B2859394.png)

![3-[3-(difluoromethyl)-5-methyl-1H-pyrazol-1-yl]propanoic acid](/img/structure/B2859398.png)
![4-[({[4-(Trifluoromethoxy)phenyl]methyl}amino)methyl]oxan-4-ol](/img/structure/B2859399.png)
![1-[3-(1H-pyrrol-1-yl)propyl]-1H-imidazole](/img/structure/B2859400.png)
